molecular formula C17H20N2O4S B5285878 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide

Cat. No.: B5285878
M. Wt: 348.4 g/mol
InChI Key: DGJKHQDIELIIED-UHFFFAOYSA-N
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Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethoxyphenyl group, a sulfonyl group, and a glycinamide backbone

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonyl-methylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-15-9-11-16(12-10-15)24(21,22)19(2)13-17(20)18-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJKHQDIELIIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide typically involves multiple steps, including the introduction of the ethoxyphenyl and sulfonyl groups onto the glycinamide backbone. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-methyl-N-phenylglycinamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N2-[(4-ethoxyphenyl)sulfonyl]-N-2-methyl-N-phenylglycinamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to achieve consistent product quality. Purification steps, including crystallization and recrystallization, are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halide or amine-substituted derivatives.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide can be compared with other similar compounds, such as:

  • N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
  • N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide
  • N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

These compounds share similar structural features but differ in the substituents attached to the glycinamide backbone

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